molecular formula C6H6F8O4 B162636 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) CAS No. 129301-42-4

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

Cat. No. B162636
M. Wt: 294.1 g/mol
InChI Key: CWIAFBQLWOMNFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multiple steps and precise control over reaction conditions. For instance, the synthesis of 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane, a polyvalent chlorine compound, is achieved by fluorinating chloropentafluorobenzene at 128°C with elemental fluorine. However, the purification of this compound is challenging due to the close retention time with chloropentafluorobenzene, and high yields are difficult to obtain. The compound has been characterized using various spectroscopic methods, including 19 F n.m.r., i.r., mass spectroscopy, and elemental analysis .

Similarly, the synthesis of a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), involves a coupling reaction followed by a reduction process. The monomer is then used to synthesize a series of fluorine-containing polyimides with good solubility in polar organic solvents. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their physical and chemical properties. The presence of fluorine atoms significantly alters the electron distribution within the molecule, often leading to unique reactivity and stability. In the case of the compounds synthesized in the studies, the incorporation of multiple fluorine atoms and fluorinated phenyl groups contributes to their high thermal stability and potential for use in advanced materials .

Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity due to the strong electronegativity of fluorine. The synthesis of these compounds typically requires specific conditions to control the reactions of fluorine with other elements. For example, the synthesis of 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane involves a direct fluorination reaction, which is a highly exothermic and potentially hazardous process. The reactivity of the fluorinated monomer 9FTPBA with various aromatic dianhydrides to form polyimides indicates its potential to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. The compounds discussed exhibit high thermal stability, as indicated by their high decomposition temperatures and glass transition temperatures. This makes them suitable for applications that require materials to withstand extreme conditions. Additionally, the solubility of the fluorinated polyimides in a range of organic solvents is advantageous for processing and application in different forms, such as films or coatings. The mechanical properties, such as tensile strength and modulus, are also notable, suggesting that these materials can be used in structural applications where high strength and durability are required .

Scientific Research Applications

  • Application Summary: This compound has been used to create a new flexible fluorescent compound, derived from 1,5-bis (2-aminophenoxy)-3-oxapentane (A). This compound has potential applications as emissive sensing materials .
  • Methods of Application: The compound was synthesized by a classical Schiff-base reaction between (A) and 2,2´-bithiophene carbaldehyde (B). The same synthesis was reproduced by a green methodology using an ultrasonication reaction in a classical sonication bath .
  • Results or Outcomes: The structure of the new compound was confirmed by elemental analysis, IR, 1H-NMR, MALDI-TOF-MS and EI-MS-spectra, UV-vis and fluorescence emission spectroscopy .

properties

IUPAC Name

2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAFBQLWOMNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146222-54-0
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146222-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70381090
Record name 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

CAS RN

146222-54-0, 129301-42-4
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129301-42-4
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